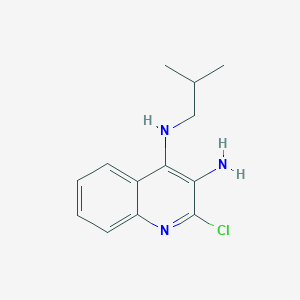

2-Chloro-N4-isobutylquinoline-3,4-diamine

Übersicht

Beschreibung

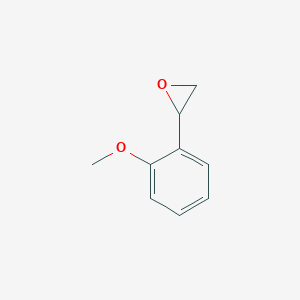

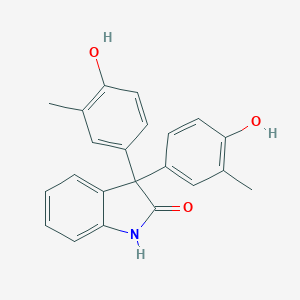

2-Chloro-N4-isobutylquinoline-3,4-diamine is a chemical compound with the molecular formula C13H16ClN3 . It has an average mass of 249.739 Da and a mono-isotopic mass of 249.103271 Da .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, involves various protocols. Classical reaction methodologies like Gould–Jacobs, Friedländer, Ptzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are often used and modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

Quinoline and its derivatives have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Various natural and synthetic novel crosslinking agents have been developed to overcome limitations and produce hydrogels with good mechanical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H16ClN3 and a molecular weight of 249.74 g/mol .Wissenschaftliche Forschungsanwendungen

Potential Human AKT1 Inhibition

2-Chloroquinoline derivatives, including compounds related to 2-Chloro-N4-isobutylquinoline-3,4-diamine, have been synthesized and theoretically evaluated as potential human AKT1 inhibitors. AKT1, or RAC-alpha serine/threonine-protein kinase, plays a significant role in cancer progression, making these compounds valuable for cancer research. The study utilized docking analysis to predict inhibitory effects, identifying specific compounds with potential inhibitory potency based on GOLD score values. Hydrogen bonding and hydrophobic interactions with key amino acids in the AKT1 protein were crucial for the inhibition process, highlighting the importance of the quinoline moiety in these interactions (Ghanei et al., 2016).

Anticancer and Anti-HIV Properties

Chloroquine derivatives, closely related to this compound, have shown promise in cancer therapy due to their ability to sensitize cancer cells to cell-killing effects by radiation and chemotherapeutic agents. These effects are attributed to the lysosomotrophic property of chloroquine, which enhances the efficacy and specificity of conventional cancer therapies. Additionally, chloroquine derivatives have been studied for their anti-HIV and anti-malarial activities, providing a basis for the development of new therapeutic strategies against these diseases (Solomon & Lee, 2009).

Synthesis of Proton Sponges and Chemical Reactivity

Research on 2-chloroquinoline derivatives has led to the synthesis of new chemical entities, such as proton sponges, through reactions with dimethylamine and subsequent reduction and methylation steps. These compounds exhibit unique chemical properties and have potential applications in various chemical reactions and processes due to their reactivity and structural characteristics (Dyablo et al., 2015).

Development of Multi-Targeting Agents for Alzheimer's Disease

Quinazoline and pyrido[3,2-d]pyrimidine derivatives, structurally similar to this compound, have been designed, synthesized, and evaluated as multi-targeting agents for Alzheimer's disease. These compounds target multiple pathways involved in the disease's progression, including Aβ aggregation and cholinesterase inhibition, demonstrating the versatility of quinoline derivatives in medicinal chemistry (Mohamed et al., 2017).

Eigenschaften

IUPAC Name |

2-chloro-4-N-(2-methylpropyl)quinoline-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-8(2)7-16-12-9-5-3-4-6-10(9)17-13(14)11(12)15/h3-6,8H,7,15H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARNINMUMFRNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C(=NC2=CC=CC=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471808 | |

| Record name | 2-Chloro-N~4~-(2-methylpropyl)quinoline-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133860-76-1 | |

| Record name | 2-Chloro-N4-(2-methylpropyl)-3,4-quinolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133860-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N~4~-(2-methylpropyl)quinoline-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N4-(2-methylpropyl)-3,4-quinolinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)